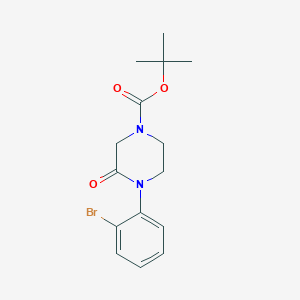

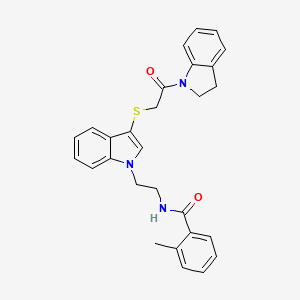

Tert-butyl 4-(2-bromophenyl)-3-oxopiperazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound tert-butyl 4-(2-bromophenyl)-3-oxopiperazine-1-carboxylate, although not directly studied in the provided papers, is related to a class of compounds that have been synthesized and characterized for various applications. These compounds generally consist of a piperazine ring substituted with different groups, which can significantly alter their chemical properties and potential applications.

Synthesis Analysis

The synthesis of related tert-butyl piperazine-1-carboxylate derivatives involves various chemical reactions. For instance, the synthesis of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives is achieved through the reaction with L-selectride, followed by the Mitsunobu reaction and alkaline hydrolysis to afford cis and trans isomers . Another synthesis approach involves the condensation reaction between carbamimide and 3-fluorobenzoic acid, leading to the formation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate . Additionally, tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone can be reacted with BuLi and subsequently with BrCH2CH=CRR' to afford tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates .

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using spectroscopic techniques such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, and further validated by single-crystal X-ray diffraction (XRD) data . For example, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was characterized using these methods, and its structure was optimized using density functional theory (DFT) . The molecular structure can influence the physical and chemical properties of the compound, as well as its potential biological activity.

Chemical Reactions Analysis

The tert-butyl piperazine-1-carboxylate derivatives can undergo various chemical reactions, including allylation , condensation , and oxidation . These reactions are crucial for modifying the structure of the piperazine ring and introducing different substituents, which can be tailored for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate crystallizes in the monoclinic crystal system and exhibits weak C-H···O intermolecular interactions and aromatic π–π stacking interactions, which contribute to its three-dimensional architecture . The compound's physical state, solubility, melting point, and other properties are determined by these molecular interactions. Additionally, the biological activity, such as antibacterial and anthelmintic activity, is also a significant aspect of the chemical properties analysis .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Tert-butyl 4-(2-bromophenyl)-3-oxopiperazine-1-carboxylate serves as a critical intermediate in the synthesis of various organic compounds. For instance, it is used in the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, highlighting its role in producing cis and trans isomers with high yield and selectivity (Boev et al., 2015). Moreover, it is an important precursor in the efficient synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate for novel protein tyrosine kinase Jak3 inhibitors, showcasing its significance in pharmaceutical synthesis (Chen Xin-zhi, 2011).

Structural Analysis and Configuration

The compound's structural configuration plays a pivotal role in its reactivity and interaction with other molecules. The six-membered ring of a similar compound, tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate, adopts a distorted half-chair configuration, indicative of the complex spatial arrangement of molecules in this chemical class. This configuration facilitates specific hydrogen bonding, crucial for its reactivity and potential applications in synthesizing more complex molecules (Kolter et al., 1996).

Role in Piperidine Derivatives Synthesis

The compound is also utilized in the synthesis of piperidine derivatives, where it is transformed into tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. These intermediates are crucial for cyclization reactions to create N-Boc piperidine derivatives fused with oxygen heterocycles, demonstrating its versatility in organic synthesis (Moskalenko & Boev, 2014).

Application in Peptidomimetic Synthesis

Furthermore, this compound and its derivatives find applications in the synthesis of peptidomimetics. For example, the synthesis of 1,4-dipiperazino benzenes from chiral piperazines involves stepwise transition metal-catalyzed N-arylation, highlighting its role in constructing complex molecules that mimic peptide helices, crucial for developing novel therapeutics (Maity & König, 2008).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl 4-(2-bromophenyl)-3-oxopiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrN2O3/c1-15(2,3)21-14(20)17-8-9-18(13(19)10-17)12-7-5-4-6-11(12)16/h4-7H,8-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBEQDCVPRYLIHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Oxa-2,7-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid](/img/structure/B3011862.png)

![5-[2-(3,5-Dichlorophenyl)diazenyl]-2-methyl-4-(4-methylphenyl)pyrimidine](/img/structure/B3011865.png)

![Methyl 5-cyano-2-hydroxy-4-(2-methylphenyl)-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-3,4-dihydropyridine-3-carboxylate](/img/structure/B3011867.png)

![7-(2,3-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3011880.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride](/img/structure/B3011883.png)